![molecular formula C16H20Br2O2 B12560587 1,2-Dibromo-4,5-bis[(pent-4-en-1-yl)oxy]benzene CAS No. 219793-11-0](/img/structure/B12560587.png)
1,2-Dibromo-4,5-bis[(pent-4-en-1-yl)oxy]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dibromo-4,5-bis[(pent-4-en-1-yl)oxy]benzene: is an organic compound characterized by the presence of two bromine atoms and two pent-4-en-1-yloxy groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile . The subsequent etherification reaction involves the use of pent-4-en-1-ol and a base such as potassium carbonate to form the desired product.
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Electrochemical bromination techniques can also be employed to minimize waste and enhance safety .
Analyse Des Réactions Chimiques
Types of Reactions: 1,2-Dibromo-4,5-bis[(pent-4-en-1-yl)oxy]benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding debrominated product.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted derivatives with various functional groups.
- Oxidized products such as quinones.
- Reduced products with hydrogen replacing the bromine atoms.
Applications De Recherche Scientifique
Chemistry: 1,2-Dibromo-4,5-bis[(pent-4-en-1-yl)oxy]benzene is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers .
Biology: The compound can be used in the study of biological systems, including enzyme inhibition and protein-ligand interactions .
Industry: The compound is used in the production of specialty chemicals and materials, including advanced polymers and coatings .
Mécanisme D'action
The mechanism of action of 1,2-Dibromo-4,5-bis[(pent-4-en-1-yl)oxy]benzene involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and pent-4-en-1-yloxy groups can participate in various chemical interactions, including hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can modulate the activity of biological molecules and pathways, leading to specific biological effects .
Comparaison Avec Des Composés Similaires
1,2-Dibromo-4,5-dimethylbenzene: Similar structure but with methyl groups instead of pent-4-en-1-yloxy groups.
1,4-Dibromo-2,5-bis(bromomethyl)benzene: Contains additional bromomethyl groups.
1,2-Dibromo-4,5-bis(octyloxy)benzene: Similar structure but with octyloxy groups instead of pent-4-en-1-yloxy groups.
Uniqueness: 1,2-Dibromo-4,5-bis[(pent-4-en-1-yl)oxy]benzene is unique due to the presence of pent-4-en-1-yloxy groups, which provide distinct chemical properties and reactivity compared to other similar compounds. These groups can enhance the compound’s solubility, stability, and potential for further functionalization .
Propriétés
Numéro CAS |
219793-11-0 |
|---|---|
Formule moléculaire |
C16H20Br2O2 |
Poids moléculaire |
404.14 g/mol |
Nom IUPAC |
1,2-dibromo-4,5-bis(pent-4-enoxy)benzene |
InChI |
InChI=1S/C16H20Br2O2/c1-3-5-7-9-19-15-11-13(17)14(18)12-16(15)20-10-8-6-4-2/h3-4,11-12H,1-2,5-10H2 |
Clé InChI |
PDSBAYSQDLLBME-UHFFFAOYSA-N |
SMILES canonique |
C=CCCCOC1=CC(=C(C=C1OCCCC=C)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


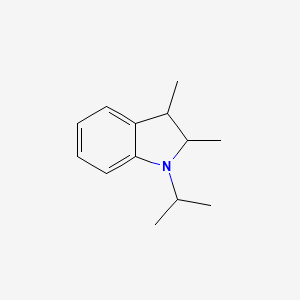
![{[(Ethylsulfanyl)methoxy]methyl}benzene](/img/structure/B12560511.png)
![Propanamide, N-[1,1'-biphenyl]-4-yl-](/img/structure/B12560513.png)
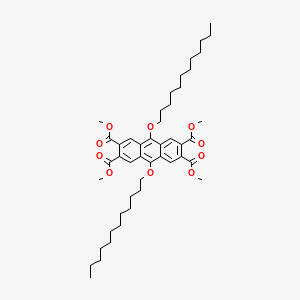
![4-[(E)-Acetyldiazenyl]-5-(methanesulfonyl)benzene-1,2-dicarbonitrile](/img/structure/B12560532.png)
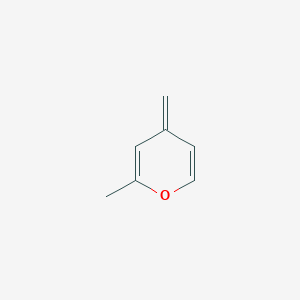
![5-{[(2,3-Dimethylbutan-2-yl)(dimethyl)silyl]oxy}pent-2-en-1-ol](/img/structure/B12560553.png)
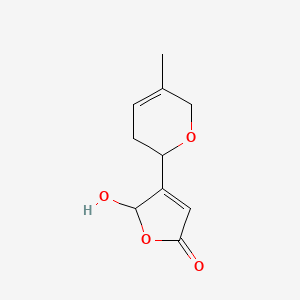
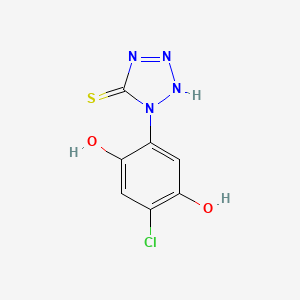
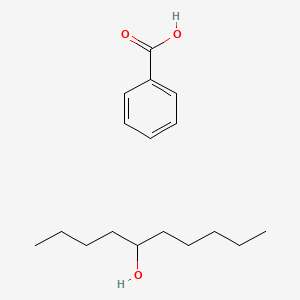

![Pyrido[2,3-d]pyrimidin-2(1H)-one, 4-cyclohexyl-1-ethyl-7-methyl-](/img/structure/B12560590.png)
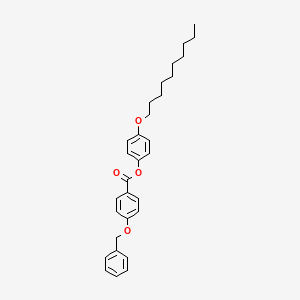
![Chloro(dimethyl){4-[(propan-2-yl)oxy]phenyl}silane](/img/structure/B12560602.png)
